Cisapride-d6 is a deuterated derivative of cisapride, a gastroprokinetic agent primarily used to treat gastrointestinal disorders such as gastroesophageal reflux disease and functional dyspepsia. The introduction of deuterium atoms into the cisapride molecule enhances its pharmacokinetic properties, making it valuable for research applications, particularly in metabolic studies and drug interaction assessments.
Cisapride was originally developed in the 1980s and has been used in clinical settings, though its use has been restricted due to safety concerns related to cardiac side effects. The deuterated form, cisapride-d6, is synthesized for research purposes and is available from various chemical suppliers, including Bertin Bioreagent and BenchChem .
Cisapride-d6 belongs to the class of compounds known as serotonin receptor agonists, specifically targeting the 5-HT4 receptor. This classification highlights its role in enhancing gastrointestinal motility through serotonergic pathways.
The synthesis of cisapride-d6 involves several key steps that incorporate deuterium into the molecular structure.
Cisapride-d6 retains the core structure of cisapride but includes deuterium atoms at specific positions.
Cisapride-d6 can participate in various chemical reactions that are characteristic of its functional groups.
Cisapride-d6 acts primarily as an agonist at the serotonin 5-HT4 receptor.
Cisapride-d6 exhibits physical and chemical properties that are influenced by its molecular structure.
Cisapride-d6 is primarily used in scientific research settings.
Stable isotope-labeled compounds like Cisapride-d6 (formula: C₂₃H₂₃D₆ClFN₃O₄, molecular weight: 471.99 g/mol) serve as indispensable tools in modern quantitative bioanalysis. This deuterated analog incorporates six deuterium atoms (²H or D) at the propyl group of the parent compound Cisapride, specifically on the N-((3R,4S)-1-(3-(4-fluorophenoxy)propyl-1,1,2,2,3,3-d₆) moiety. This structural modification creates a mass shift of +6 Da compared to non-deuterated Cisapride (molecular weight: 465.95 g/mol), while preserving identical chemical polarity, hydrophobicity, and chromatographic behavior. Such properties allow Cisapride-d6 to co-elute with native Cisapride during liquid chromatography (LC), yet remain distinguishable via mass spectrometry (MS) due to its higher mass-to-charge (m/z) ratio [2] [7].
The primary function of Cisapride-d6 is to act as an internal standard (IS) in mass spectrometry-based assays. When spiked into biological matrices (e.g., plasma, urine, or tissue homogenates) at a known concentration, it corrects for variations in sample preparation, ionization efficiency, and matrix effects. For instance, if matrix components suppress ionization during LC-MS/MS analysis, both Cisapride and Cisapride-d6 experience proportional suppression, maintaining a consistent analyte-to-IS response ratio. This normalization significantly enhances the accuracy, precision, and reproducibility of Cisapride quantification in complex samples [2] [8].
Table 1: Core Properties of Cisapride-d6 as an Internal Standard
| Property | Cisapride-d6 | Role in Quantitative Bioanalysis |
|---|---|---|
| Molecular Formula | C₂₃H₂₃D₆ClFN₃O₄ | Distinct mass for MS detection |
| Molecular Weight | 471.99 g/mol | +6 Da shift vs. Cisapride (465.95 g/mol) |
| Chemical Structure | Identical to Cisapride except for ²H atoms | Matched physicochemical properties |
| Isotopic Purity | ≥99% deuterated forms (d1–d6) | Minimizes interference in MS channels |
| Primary Application | Internal standard in LC-MS/MS | Corrects for extraction/ionization variability |
Isotope Dilution Mass Spectrometry (IDMS) leverages isotopically labeled analogs like Cisapride-d6 to achieve highly accurate quantification. The IDMS protocol for Cisapride analysis follows a rigorous workflow:
Sample Preparation: Cisapride-d6 is added to biological samples prior to extraction. The recommended spiking concentration typically matches the expected mid-range concentration of native Cisapride (e.g., 50 ng/mL in plasma). This early addition ensures the IS experiences identical extraction conditions as the analyte, correcting for recovery losses during solid-phase extraction (SPE) or protein precipitation [2] [7].
Chromatographic Separation: Extracted samples undergo reversed-phase LC separation using C18 columns. Cisapride-d6 and Cisapride exhibit identical retention times (e.g., 6.2 ± 0.1 minutes under gradient elution with 0.1% formic acid/acetonitrile). This co-elution is critical, as matrix effects can vary during the chromatographic run. Any ion suppression or enhancement affects both compounds simultaneously, preserving response ratios [7] [8].
Mass Spectrometric Detection: Quantification employs multiple reaction monitoring (MRM) in tandem MS:
Validation parameters for IDMS assays using Cisapride-d6 include:
Table 2: Validation Parameters for Cisapride Quantification Using Cisapride-d6 via IDMS
| Parameter | Acceptance Criterion | Typical Performance with Cisapride-d6 |
|---|---|---|
| Linearity | R² > 0.99 | 0.997–0.999 (1–500 ng/mL) |
| Accuracy (% Recovery) | 85–115% | 98–102% |
| Precision (% RSD) | <15% | <5% |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise >5 | 1 ng/mL |
| Matrix Effect (IS-normalized) | 85–115% | 95–105% |
The analytical advantages of Cisapride-d6 over non-deuterated Cisapride or structural analogs as internal standards are demonstrable in three key areas:
Minimization of Matrix Effects: In electrospray ionization (ESI)-MS, phospholipids in plasma can suppress analyte signals unpredictably. Cisapride-d6’s co-elution with Cisapride ensures identical suppression for both compounds. Studies show that when Cisapride-d6 normalizes Cisapride signals, matrix effects reduce from ±25% (without IS correction) to ±5%. Structural analogs (e.g., mosapride) or non-isotopic IS fail to match this precision due to divergent retention times or extraction efficiencies [2] [4].
Enhanced Sensitivity and Lower Limits of Detection: The mass shift to m/z 472.0 ([M+H]⁺) eliminates background interference from endogenous compounds that may coincide with Cisapride’s m/z 466.0. This specificity allows detection of Cisapride at sub-nanogram concentrations. For example, an IDMS assay using Cisapride-d6 achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL in human plasma, compared to 1.0 ng/mL using non-deuterated internal standards. The signal-to-noise ratio for Cisapride at LLOQ improves by >50% due to reduced chemical noise [2] [7].
Long-Term Analytical Robustness: Deuterium labeling prevents metabolic exchange or isotopic dilution in long-term studies. Cisapride-d6 exhibits identical chemical stability to Cisapride under storage conditions (-20°C in methanol), ensuring consistent performance over months. In contrast, structurally dissimilar IS may degrade at different rates, introducing calibration drift [7] [8].
Table 3: Impact of Deuterium Labeling on Analytical Sensitivity
| Parameter | Non-Deuterated IS | Cisapride-d6 | Improvement Factor |
|---|---|---|---|
| Retention Time Match | ±0.2–0.5 min | Identical | 100% alignment |
| Matrix Effect Correction | ±20–30% | ±5% | 4–6× reduction |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | 0.1 ng/mL | 10× enhancement |
| Inter-batch Precision (% RSD) | 8–12% | 2–5% | 2–4× enhancement |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6